
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10BrNO. This compound is characterized by a pyrrole ring substituted with bromine, three methyl groups, and an aldehyde group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed:
Oxidation: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of novel materials and dyes, leveraging its unique electronic properties.
作用机制
The mechanism by which 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent or non-covalent bonds with target molecules.
相似化合物的比较
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 5-Bromo-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde
Comparison: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its reactivity and steric properties. Compared to other bromopyrrole carbaldehydes, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and interactions with biological targets.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
4-bromo-1,2,5-trimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3 |
InChI 键 |
CCBZEGUFFCIEDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1C)C)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
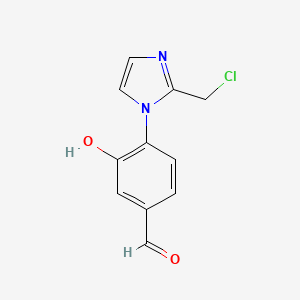
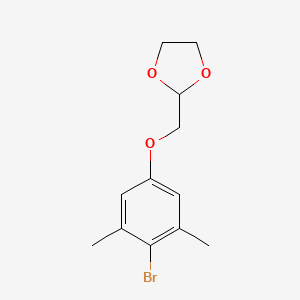
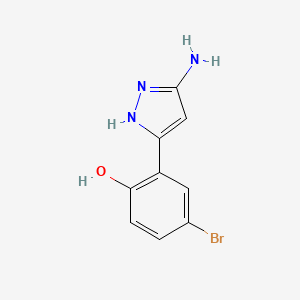
![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)
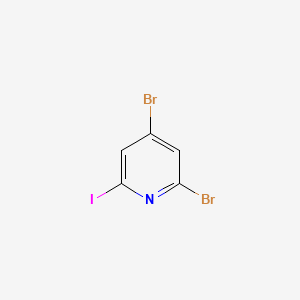
![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)
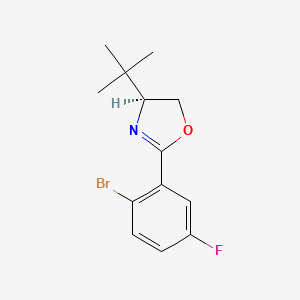

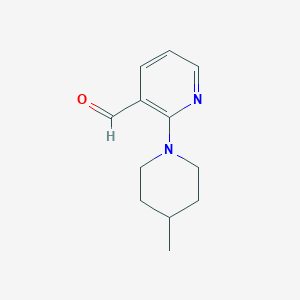
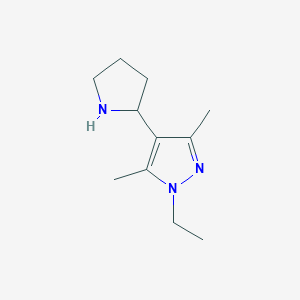
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
